3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine
Overview
Description
The compound “3-methyl-1-(naphthalene-1-carbonyl)-1H-1,2,4-triazol-5-amine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group, an amine group, and a naphthalene-1-carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The naphthalene-1-carbonyl group would provide a degree of aromaticity to the molecule .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions and the reagents used. The triazole ring is known to participate in various chemical reactions, especially those involving nucleophilic substitution at the carbon or nitrogen atoms .Scientific Research Applications
Environmental Monitoring and Human Exposure
Naphthalene is a PAH that is ubiquitous in the environment, and its derivatives, including metabolites like 1-naphthol and 2-naphthol, are often used as biomarkers to assess human exposure to PAHs. Studies have investigated the presence of naphthalene in various environments and its potential health impacts. For example, research has measured the concentrations of naphthalene and its metabolites in the urine of individuals exposed to PAHs, highlighting its utility in monitoring environmental and occupational exposures (Sams, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5-amino-3-methyl-1,2,4-triazol-1-yl)-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-16-14(15)18(17-9)13(19)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCPTVLVBVVGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C(=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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